molecular formula C15H17BrClNS B12773812 Benzenemethanamine, 2-((4-bromophenyl)thio)-N,N-dimethyl-, hydrochloride CAS No. 139009-38-4

Benzenemethanamine, 2-((4-bromophenyl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B12773812
CAS No.: 139009-38-4
M. Wt: 358.7 g/mol
InChI Key: PVDPDLDXGVLXLR-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-((4-bromophenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a benzenemethanamine backbone with a 4-bromophenylthio group and N,N-dimethyl substitutions, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-((4-bromophenyl)thio)-N,N-dimethyl-, hydrochloride typically involves the reaction of benzenemethanamine with 4-bromophenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-((4-bromophenyl)thio)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenylthio group to a thiol group.

    Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

Benzenemethanamine, 2-((4-bromophenyl)thio)-N,N-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-((4-bromophenyl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 4-bromo-N,N-dimethyl-
  • Benzenemethanamine, 2-(phenylthio)-N,N-dimethyl-
  • Benzenemethanamine, 2-((4-chlorophenyl)thio)-N,N-dimethyl-

Uniqueness

Benzenemethanamine, 2-((4-bromophenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to the presence of the 4-bromophenylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

139009-38-4

Molecular Formula

C15H17BrClNS

Molecular Weight

358.7 g/mol

IUPAC Name

1-[2-(4-bromophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C15H16BrNS.ClH/c1-17(2)11-12-5-3-4-6-15(12)18-14-9-7-13(16)8-10-14;/h3-10H,11H2,1-2H3;1H

InChI Key

PVDPDLDXGVLXLR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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